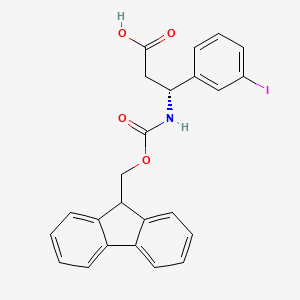(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
CAS No.: 1366505-88-5
Cat. No.: VC6158636
Molecular Formula: C24H20INO4
Molecular Weight: 513.331
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1366505-88-5 |
|---|---|
| Molecular Formula | C24H20INO4 |
| Molecular Weight | 513.331 |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid |
| Standard InChI | InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
| Standard InChI Key | SKTSPSIMLVUKHC-JOCHJYFZSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The systematic IUPAC name, (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid, reflects its structural components:
-
Fmoc group: A fluorenylmethyl-based protecting group that safeguards the amino functionality during solid-phase peptide synthesis (SPPS) .
-
3-iodophenyl moiety: An aromatic side chain substituted with iodine at the meta position, conferring steric bulk and potential for radiochemical applications.
-
Propanoic acid backbone: The carboxylic acid terminus facilitates peptide bond formation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₄H₂₀INO₄ | |
| Molecular weight | 513.3 g/mol | |
| CAS Registry Number | 478183-67-4 | |
| Stereochemistry | R configuration at C3 |
Stereochemical Considerations
The R configuration at the alpha carbon distinguishes this compound from natural L-amino acids (S configuration). This enantiomeric form is synthetically engineered to modulate peptide conformation, stability, and target binding. For example, D-amino acids are resistant to proteolytic degradation, making them valuable in therapeutic peptide design .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves sequential steps:
-
Iodination of phenylalanine: Electrophilic aromatic substitution introduces iodine at the 3-position of L- or D-phenylalanine.
-
Fmoc protection: The amino group is shielded using Fmoc-chloride under basic conditions to prevent unwanted side reactions during SPPS .
-
Resolution of enantiomers: Chiral chromatography or enzymatic methods isolate the R-configuration isomer .
Analytical Validation
-
Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 513.3 .
-
Nuclear magnetic resonance (NMR): ¹H NMR (DMSO-d₆) shows characteristic signals:
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis
As an Fmoc-protected derivative, this compound is integral to SPPS:
-
Deprotection: The Fmoc group is removed using piperidine, exposing the amino group for subsequent coupling.
-
Side-chain versatility: The 3-iodophenyl group enables post-synthetic modifications, such as Suzuki-Miyaura cross-coupling for bioconjugation .
Biomedical Relevance
While the unprotected 3-iodo-L-phenylalanine has been investigated for antineoplastic activity , the Fmoc-derivatized R-enantiomer is primarily utilized in:
-
Radiotracer development: The iodine-127/131 isotopes facilitate imaging and targeted radiotherapy.
-
Peptide-based drug candidates: Incorporation into D-peptides enhances metabolic stability and bioavailability .
| Parameter | Assessment |
|---|---|
| Skin irritation | Category 2 (H315) |
| Eye damage | Category 1 (H318) |
Comparative Analysis with Structural Analogs
L- vs. R-Configuration
-
L-isomer (S configuration): Predominates in natural peptides but prone to enzymatic cleavage.
-
R-isomer (D configuration): Enhances proteolytic resistance, as seen in antimicrobial peptides like D-enantiomeric RNAIII-inhibiting peptide .
Substituent Effects
Replacing iodine with other halogens (e.g., Br, Cl) alters electronic properties and binding affinity. For instance, 3-bromo derivatives exhibit lower radiochemical stability but higher lipophilicity .
Future Directions and Research Gaps
Unanswered Questions
-
In vivo stability: Limited data exist on the pharmacokinetics of D-configured iodinated peptides.
-
Theranostic potential: Dual-use probes combining imaging (¹²³I) and therapy (¹³¹I) remain unexplored.
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume